Human Bioavailability: Isoquercitrin-γ-Cyclodextrin Complex vs. Quercetin
In a controlled, non-randomized, double-blind, crossover study in healthy humans (n=8), the isoquercitrin-γ-cyclodextrin (IQC-γCD) molecular inclusion complex demonstrated a 10.5-fold higher bioavailability of quercetin metabolites compared to an equivalent dose of quercetin embedded in dextrin [1]. In Sprague-Dawley rats, the bioavailability enhancement was 3.8-fold versus quercetin control [1]. Importantly, the IQC-γCD formulation also showed nearly 4-fold higher bioavailability than other reported isoquercitrin formulations in humans [1].
| Evidence Dimension | Bioavailability (plasma AUC of quercetin and conjugated metabolites) |
|---|---|
| Target Compound Data | IQC-γCD: Significantly enhanced plasma conjugated quercetin and metabolites (P < 0.0001) |
| Comparator Or Baseline | Quercetin embedded in dextrin |
| Quantified Difference | 10.5-fold higher in humans; 3.8-fold higher in rats |
| Conditions | Human: acute dose 0.47 mM (2.34 mg quercetin eq/kg BW), n=8 healthy volunteers; Rat: 0.05 mM/kg BW oral gavage |
Why This Matters
This directly quantifies the magnitude of human absorption advantage for procurement of a soluble isoquercitrin formulation over standard quercetin.
- [1] Kapoor MP, Moriwaki M, Timm D, Yamagata K, et al. Bioavailability of dietary isoquercitrin-γ-cyclodextrin molecular inclusion complex in Sprague–Dawley rats and healthy humans. Journal of Functional Foods. 2021;85:104635. View Source
